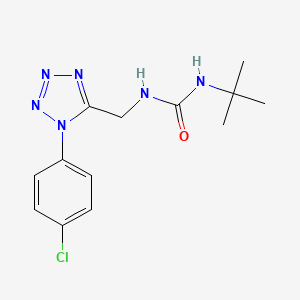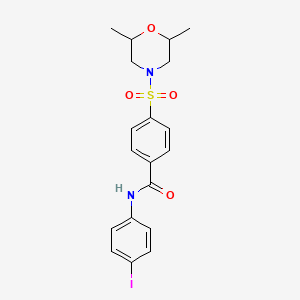
3-(2-chloro-6-fluorophenyl)-N-((furan-2-ylmethyl)carbamothioyl)-5-methylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-chloro-6-fluorophenyl)-N-((furan-2-ylmethyl)carbamothioyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H13ClFN3O3S and its molecular weight is 393.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds similar to the one often involve complex chemical reactions to introduce specific functional groups that confer desired biological or chemical properties. For example, the synthesis of acylthioureas and their spectroscopic characterization have been reported, highlighting the methods to incorporate various substituents into the molecule, which can significantly alter its interaction with biological targets (Limban, Marutescu, & Chifiriuc, 2011). Such synthetic strategies are crucial for developing new molecules with potential applications in medicine and materials science.
Antimicrobial and Antipathogenic Activity
Compounds with structural similarities to the one mentioned have been explored for their antimicrobial and antipathogenic activities. Research has shown that the presence of specific functional groups can enhance the interaction with microbial cells, offering potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011). These findings are essential for developing new therapeutic agents against resistant bacterial strains.
Antitubercular and Antibacterial Activities
The design and synthesis of derivatives containing specific heterocyclic moieties have been reported to show promising antitubercular and antibacterial activities. Such studies involve evaluating the biological activity of synthesized compounds against various bacterial strains, comparing their efficacy with existing drugs, and conducting in silico docking studies to understand their mechanism of action (Bodige et al., 2020). This research avenue is crucial for the discovery of new drugs to combat tuberculosis and other bacterial infections.
Antiprotozoal Agents
Research into the development of antiprotozoal agents involves synthesizing and characterizing compounds that can effectively inhibit protozoan pathogens. Studies on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have demonstrated strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma and Plasmodium species, showcasing the potential of such compounds in treating protozoal infections (Ismail et al., 2004).
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-(furan-2-ylmethylcarbamothioyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O3S/c1-9-13(15(22-25-9)14-11(18)5-2-6-12(14)19)16(23)21-17(26)20-8-10-4-3-7-24-10/h2-7H,8H2,1H3,(H2,20,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFAFSPAKFMDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(=S)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
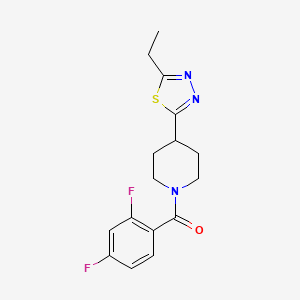
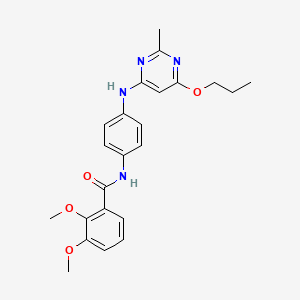
![3-(3,5-dimethylphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2453592.png)
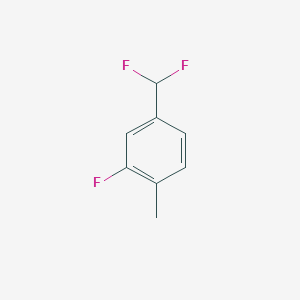
![N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N,3,4-trimethylbenzene-1-sulfonamide](/img/structure/B2453595.png)

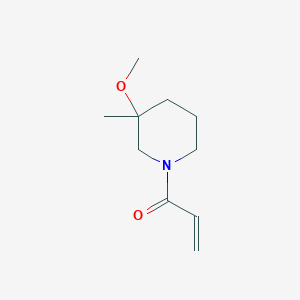
![1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one](/img/structure/B2453599.png)


![7-[(2,5-dimethylphenyl)methyl]-1-(3-hydroxypropyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2453602.png)

